1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold. This scaffold is known for its rigidity and three-dimensional structure, making it an attractive bioisostere for para-substituted benzene rings in drug design
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol typically involves the construction of the BCP framework followed by the introduction of the azetidin-3-ol moiety. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butanes.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellanes.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yields and scalability.
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The BCP scaffold’s rigidity and three-dimensional structure allow it to fit into unique binding sites on target proteins, potentially modulating their activity. The azetidin-3-ol moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the BCP scaffold but differ in their functional groups and substituents.
Azetidin-3-ol Derivatives: These compounds feature the azetidin-3-ol moiety but lack the BCP scaffold.
The uniqueness of this compound lies in the combination of the BCP scaffold and the azetidin-3-ol moiety, which imparts distinct physicochemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)azetidin-3-ol |
InChI |
InChI=1S/C8H13NO/c10-7-4-9(5-7)8-1-6(2-8)3-8/h6-7,10H,1-5H2 |
InChI Key |
CNRPBBIBBJGZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3CC(C3)O |
Origin of Product |
United States |
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